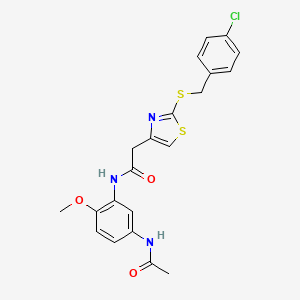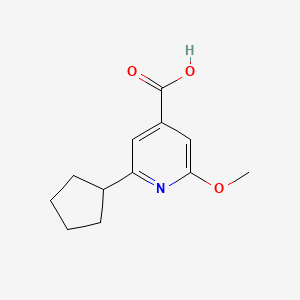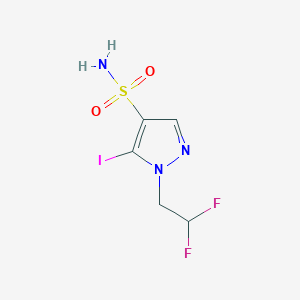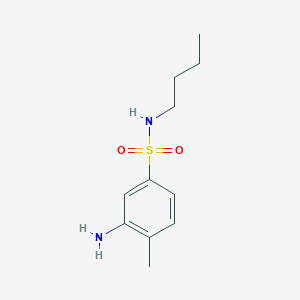![molecular formula C17H16N6OS B2524910 N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-39-6](/img/structure/B2524910.png)
N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C17H16N6OS and its molecular weight is 352.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
A range of heterocyclic compounds incorporating elements like 1,2,4-triazole and thiadiazole rings have been synthesized and characterized, indicating the potential for diverse structural and functional applications in the field of medicinal and organic chemistry. Compounds like 6-Pyridin-3-ylbis[1,2,4]‐triazolo[3,4-b:4′,3′-d][1,3,4]thiadiazole-3(2H)-thione have been synthesized showcasing the versatility of these heterocyclic frameworks (El‐Sayed et al., 2008).
Novel Synthesis Techniques
Advanced techniques have been employed for the synthesis of compounds with potential pharmaceutical relevance. For instance, a novel compound was synthesized using a method involving dry dichloromethane (DCM) and confirmed by XRD technique, providing a structured approach for creating compounds with significant pharmaceutical potential (Hamdi Hamid Sallam et al., 2021).
Antioxidant Properties
Certain synthesized derivatives have demonstrated significant antioxidant ability, comparable or superior to known antioxidants like ascorbic acid and BHT, indicating their potential use in therapeutic applications or as supplements to protect against oxidative stress (Shakir et al., 2017).
Biological and Antimicrobial Activities
Antimicrobial and Antifungal Activities
Various synthesized heterocyclic compounds have shown antimicrobial and antifungal activities. For instance, compounds like 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have demonstrated preliminary fungicidal activity, indicating their potential in addressing agricultural or medicinal microbial challenges (El-Telbani et al., 2007). Furthermore, certain novel pyridazine derivatives have been evaluated for their antibacterial activity, emphasizing the pharmaceutical applications of these compounds (Rahimizadeh et al., 2012).
Antitubercular Activity
Structural analogs of certain heterocyclic compounds have been synthesized and evaluated for their tuberculostatic activity, indicating their potential role in the development of new treatments for tuberculosis (Titova et al., 2019).
Inhibitory Activity against Specific Enzymes
New derivatives have been synthesized and evaluated as potential inhibitors of enzymes like 15-lipoxygenase, showcasing the specificity and potential therapeutic applications of these compounds in modulating enzyme activities relevant to various diseases (Asghari et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors, leading to a range of biological activities . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad biological activities of triazole compounds , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to the functions of the enzymes and receptors that the compound binds to.
Pharmacokinetics
The review on triazoles suggests that in silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .
Result of Action
Given the diverse biological activities of triazole compounds , it can be inferred that the compound might have a range of effects at the molecular and cellular level.
Action Environment
The thermostability of similar compounds has been studied, suggesting that temperature could be an environmental factor influencing the action of this compound .
Propriétés
IUPAC Name |
N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c1-12-2-4-13(5-3-12)17(24)19-10-8-15-21-20-14-6-7-16(22-23(14)15)25-11-9-18/h2-7H,8,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVFITPFCYUSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2524830.png)

![6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2524833.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2524837.png)
![5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2524839.png)
![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2524840.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylbenzyl)pyridin-2-amine](/img/structure/B2524844.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-methoxyphenyl)urea](/img/structure/B2524850.png)
